1-Carbethoxy-4-propylpiperazine hydrochloride
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Overview
Description
1-Carbethoxy-4-propylpiperazine hydrochloride is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a carbethoxy group (an ester of carbamic acid) and a propyl group attached to the piperazine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-carbethoxy-4-propylpiperazine hydrochloride typically involves the reaction of piperazine with ethyl chloroformate and propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of the Carbethoxy Group: Piperazine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form 1-carbethoxy-piperazine.
Introduction of the Propyl Group: The intermediate product is then reacted with propylamine to introduce the propyl group at the 4-position of the piperazine ring.
Formation of the Hydrochloride Salt: The final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions: 1-Carbethoxy-4-propylpiperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where the carbethoxy or propyl groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles and electrophiles under controlled temperature and pH conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Carbethoxy-4-propylpiperazine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological processes and as a tool for investigating the function of specific enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-carbethoxy-4-propylpiperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 1-Carbethoxy-4-methylpiperazine hydrochloride
- 1-Carbethoxy-4-ethylpiperazine hydrochloride
- 1-Carbethoxy-4-butylpiperazine hydrochloride
Comparison: 1-Carbethoxy-4-propylpiperazine hydrochloride is unique due to the presence of the propyl group, which imparts distinct chemical and biological properties compared to its analogs. The length and structure of the alkyl chain can influence the compound’s reactivity, solubility, and interaction with biological targets. This uniqueness makes it valuable for specific research applications where these properties are desired.
Properties
CAS No. |
63981-47-5 |
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Molecular Formula |
C10H21ClN2O2 |
Molecular Weight |
236.74 g/mol |
IUPAC Name |
ethyl 4-propylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-3-5-11-6-8-12(9-7-11)10(13)14-4-2;/h3-9H2,1-2H3;1H |
InChI Key |
WVLVCZVVOWSJHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)OCC.Cl |
Origin of Product |
United States |
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